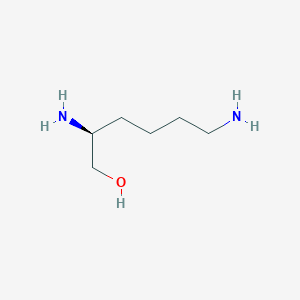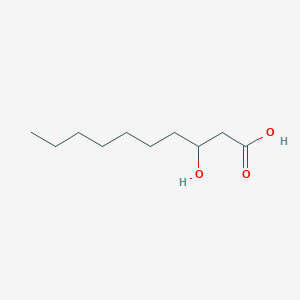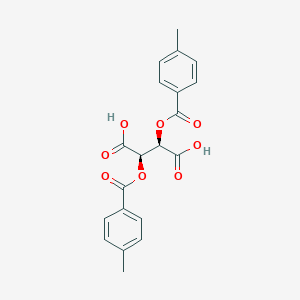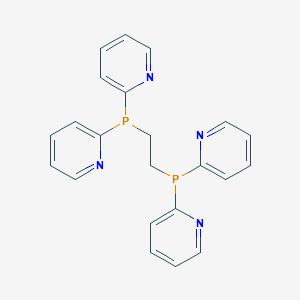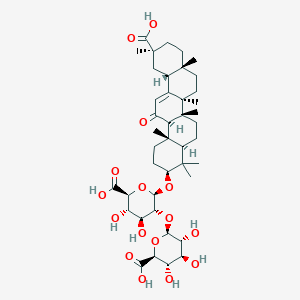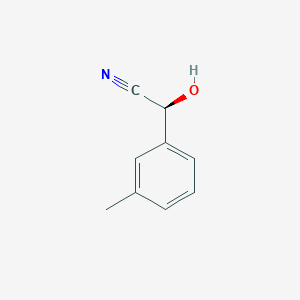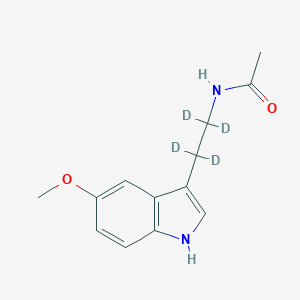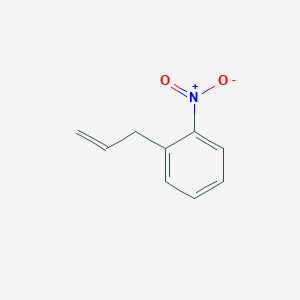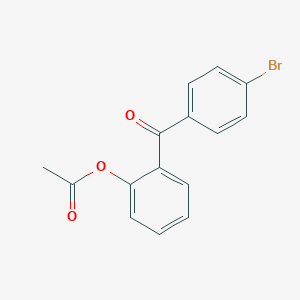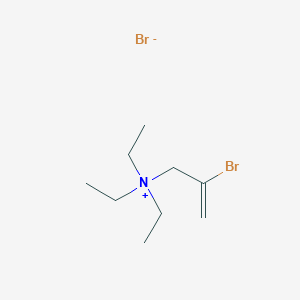
Ammonium, (2-bromoallyl)triethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2-bromoallyl)triethyl-, bromide is a chemical compound that is widely used in scientific research. It is a quaternary ammonium salt that is commonly referred to as BATB. The compound has a molecular formula of C11H23Br2N and a molecular weight of 336.12 g/mol. It is a white crystalline powder that is soluble in water and other polar solvents. BATB is used in a variety of research applications due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of BATB is based on its ability to act as a phase transfer catalyst. It facilitates the transfer of organic compounds from one phase to another by forming a complex with the compound and transferring it across the interface between the two phases. The mechanism of action of BATB is also dependent on the specific reaction in which it is used.
Biochemische Und Physiologische Effekte
BATB has no known biochemical or physiological effects. It is not used in any medical applications and is strictly used for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
BATB has several advantages for use in lab experiments. It is a highly effective phase transfer catalyst and can facilitate the transfer of organic compounds between phases with high efficiency. It is also relatively easy to synthesize and has a relatively low cost. However, BATB has some limitations in lab experiments. It is not suitable for use in reactions that require high temperatures or pressures. It is also not suitable for use in reactions that require a highly basic or acidic environment.
Zukünftige Richtungen
There are several future directions for research involving BATB. One area of research could be the development of new synthetic methods using BATB as a reagent. Another area of research could be the development of new applications for BATB in the field of organic synthesis. Additionally, research could be conducted to explore the potential use of BATB in other fields such as catalysis or materials science.
Conclusion:
In conclusion, Ammonium, (Ammonium, (2-bromoallyl)triethyl-, bromide)triethyl-, bromide is a quaternary ammonium salt that is widely used in scientific research as a phase transfer catalyst and reagent. Its unique properties and characteristics make it an effective tool for a variety of research applications. While it has some limitations, BATB has several advantages for use in lab experiments. There are also several future directions for research involving BATB, including the development of new synthetic methods and applications.
Synthesemethoden
The synthesis of BATB involves the reaction of triethylamine with Ammonium, (2-bromoallyl)triethyl-, bromide bromide. The reaction takes place in the presence of an acid catalyst such as hydrochloric acid. The product is then purified by recrystallization from a suitable solvent such as ethanol. The yield of the reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
BATB is widely used in scientific research as a phase transfer catalyst. It is used to facilitate the transfer of organic compounds from one phase to another, such as from an organic solvent to an aqueous phase. BATB is also used as a reagent in the synthesis of various organic compounds, such as quinolines and pyridines. It is also used as a starting material for the synthesis of other quaternary ammonium salts.
Eigenschaften
CAS-Nummer |
102571-43-7 |
|---|---|
Produktname |
Ammonium, (2-bromoallyl)triethyl-, bromide |
Molekularformel |
C9H19Br2N |
Molekulargewicht |
301.06 g/mol |
IUPAC-Name |
2-bromoprop-2-enyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C9H19BrN.BrH/c1-5-11(6-2,7-3)8-9(4)10;/h4-8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VATDSGNEAHVZGS-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CC(=C)Br.[Br-] |
Kanonische SMILES |
CC[N+](CC)(CC)CC(=C)Br.[Br-] |
Synonyme |
AMMONIUM, (2-BROMOALLYL)TRIETHYL-, BROMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





